Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H15N3O2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with isopropylamine and formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown its potential as a neuroprotective and anti-inflammatory agent, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its isopropyl group at the 4-position and the ethyl ester at the 5-position make it distinct from other pyrimidine derivatives, contributing to its unique pharmacological properties .
Biological Activity
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring structure substituted with an ethyl group and an amino group, which may influence its interaction with biological systems.
The molecular formula of this compound is C10H14N2O2, with a molecular weight of approximately 182.24 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and lead to the synthesis of more complex derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound could exhibit anticancer properties, making it a candidate for further pharmacological exploration .
Anticancer Properties
Research has indicated that compounds similar to this compound demonstrate potential as anticancer agents. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. Compounds with bulky substituents at the 4-position often exhibit improved anticancer properties compared to their simpler counterparts .
Antiviral Activity
In addition to anticancer effects, preliminary studies suggest that this compound may possess antiviral properties. Its structural similarity to known antiviral agents indicates potential efficacy against viral infections, though specific studies on this compound are still needed to confirm these effects .
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives, including:
- Anticancer Activity : A study demonstrated that derivatives of pyrimidines exhibited selective cytotoxicity against HeLa and HepG2 cell lines, suggesting that structural modifications can lead to enhanced potency against specific cancer types .
- Antiviral Studies : Research on structurally related compounds indicated potential effectiveness against influenza virus strains, highlighting the importance of further investigations into the antiviral capabilities of this compound .
Table: Summary of Biological Activities
Properties
CAS No. |
127957-84-0 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-4-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-4-15-9(14)7-5-12-10(11)13-8(7)6(2)3/h5-6H,4H2,1-3H3,(H2,11,12,13) |
InChI Key |
JMXXYKLSESKBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(C)C)N |
Origin of Product |
United States |
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